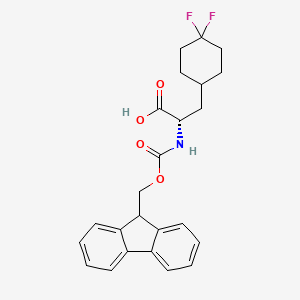

(2S)-3-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Description

The compound "(2S)-3-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid" is an Fmoc-protected amino acid derivative designed for solid-phase peptide synthesis (SPPS). Its structure features a chiral center (S-configuration at C2), a 4,4-difluorocyclohexyl substituent at C3, and the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The difluorocyclohexyl moiety enhances metabolic stability and modulates lipophilicity, making it valuable in developing peptide-based therapeutics .

Properties

IUPAC Name |

(2S)-3-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F2NO4/c25-24(26)11-9-15(10-12-24)13-21(22(28)29)27-23(30)31-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21H,9-14H2,(H,27,30)(H,28,29)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSWMCCCXPTECG-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorocyclohexyl moiety. One common approach is to begin with a cyclohexene derivative, which undergoes difluorination to introduce the difluorocyclohexyl group

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The difluorocyclohexyl group can be oxidized to form difluorocyclohexanone.

Reduction: : Reduction reactions can be used to convert certain functional groups within the compound.

Substitution: : Substitution reactions can introduce different substituents at various positions on the cyclohexyl ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

Oxidation: : Difluorocyclohexanone

Reduction: : Reduced derivatives of the compound

Substitution: : Substituted cyclohexyl derivatives

Scientific Research Applications

This compound has several scientific research applications, including:

Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: : Investigated for its potential biological activity, including its role as a modulator of certain biological pathways.

Medicine: : Explored for its therapeutic potential in treating various diseases, such as inflammatory and autoimmune disorders.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

Fluorinated Aromatic vs. Aliphatic Groups The 4-(difluoromethyl)phenyl substituent (CAS 1808268-08-7) introduces aromatic fluorine atoms, which increase electronegativity and resistance to oxidative metabolism compared to aliphatic difluorocyclohexyl groups. This enhances peptide stability in biological environments .

Trifluorophenyl vs. Difluorophenyl

- The 2,4,5-trifluorophenyl analog (CAS 959579-81-8) exhibits higher electronegativity and stronger hydrophobic interactions than difluorinated derivatives, favoring target binding in enzyme-active sites .

Hydroxyphenyl vs. Fluorinated/Tolyl Groups

- The 2-hydroxyphenyl variant (CAS 1217697-92-1) introduces polarity via -OH, improving aqueous solubility but reducing membrane permeability. This contrasts with the lipophilic o-tolyl group (CAS 211637-75-1), which prioritizes passive diffusion .

Biological Activity

(2S)-3-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry. Its unique features, including a propanoic acid backbone and a fluorinated cyclohexyl group, suggest potential biological activities that could be leveraged in pharmaceutical applications.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 429.46 g/mol. The presence of the 4,4-difluorocyclohexyl group enhances lipophilicity, which may influence its absorption and distribution within biological systems. The 9H-fluoren-9-ylmethoxycarbonylamino moiety serves as a protective group for amino acids, indicating its utility in peptide synthesis and drug design .

Pharmacological Properties

The biological activity of (2S)-3-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is likely influenced by its structural components. Compounds with similar structures often exhibit significant pharmacological properties:

- Antitumor Activity : Preliminary studies suggest that compounds with difluorocyclohexyl groups may exhibit antitumor properties due to their ability to interfere with cell proliferation pathways.

- Neuroprotective Effects : The lipophilic nature of the compound could allow it to cross the blood-brain barrier, potentially offering neuroprotective benefits in neurodegenerative diseases.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these mechanisms.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models can be employed to predict the biological activity based on structural features and known activity data. This approach allows researchers to identify potential analogs that may exhibit enhanced efficacy or reduced toxicity.

Case Studies

- In Vitro Studies : A study investigated the cytotoxic effects of various derivatives of this compound on cancer cell lines. Results indicated that modifications to the cyclohexyl group significantly impacted cell viability and apoptosis rates.

- Animal Models : In vivo studies demonstrated that administration of this compound in rodent models resulted in reduced tumor growth rates compared to control groups, suggesting potential for development as an anticancer agent.

Synthesis and Applications

The synthesis of (2S)-3-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves several key steps:

- Formation of the cyclohexyl derivative through nucleophilic substitution reactions.

- Attachment of the fluorenylmethoxycarbonyl group via amide bond formation.

This compound is primarily utilized in research settings for its potential applications in drug development, particularly in creating peptide-based therapeutics.

Q & A

Basic: What is the optimal synthetic route for (2S)-3-(4,4-difluorocyclohexyl)-2-(Fmoc-amino)propanoic acid?

Methodological Answer:

The synthesis typically involves Fmoc-protected amino acid chemistry. A reductive amination approach can be employed, where Fmoc-protected L-amino acids (e.g., Fmoc-L-Trp derivatives) react with substituted cyclohexyl aldehydes under catalytic hydrogenation or sodium cyanoborohydride conditions. For example, describes a similar protocol using Fmoc-2’-formyl-L-tryptophan and HCl∙H₂N-Xxx-OMe esters in a reductive amination step, followed by coupling with amines using EDC∙HCl and pyridine. The difluorocyclohexyl group can be introduced via a pre-functionalized cyclohexyl precursor .

Basic: How to purify this compound after synthesis?

Methodological Answer:

Purification often involves a combination of solvent extraction and chromatography. After synthesis, the crude product is dissolved in ethyl acetate, washed with citric acid (to remove unreacted amines), and dried over Na₂SO₄. Column chromatography using gradients of hexane/ethyl acetate (e.g., 3:1 to 1:1) or reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) is recommended. highlights the use of silica gel chromatography for similar Fmoc-amino acids, achieving >95% purity .

Basic: What is the role of the Fmoc group in peptide synthesis applications?

Methodological Answer:

The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during solid-phase peptide synthesis (SPPS). It is base-labile (removed with 20% piperidine in DMF), allowing orthogonal deprotection while retaining acid-sensitive side-chain protections (e.g., tert-butyl). The difluorocyclohexyl moiety may enhance conformational rigidity or metabolic stability in peptide analogs, as seen in ’s analysis of fluorinated phenylalanine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.